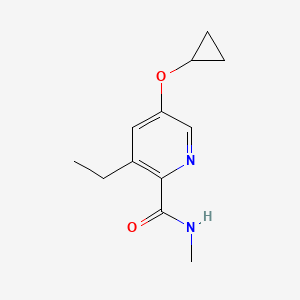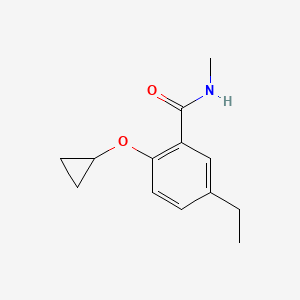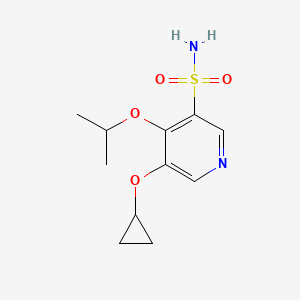
5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide: is a chemical compound with the molecular formula C11H16N2O4S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a pyridine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide typically involves the reaction of a pyridine derivative with sulfonamide reagents. The process may include steps such as cyclopropanation and isopropoxylation to introduce the cyclopropoxy and isopropoxy groups, respectively. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is used as a building block in organic synthesis. It is employed in the development of new chemical entities and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide derivatives in biological systems .
Medicine: Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of agrochemicals and polymers .
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
- 4-Cyclopropoxy-5-isopropoxypyridine-3-sulfonamide
- 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonic acid
- 4-Isopropoxy-5-cyclopropoxypyridine-3-sulfonamide
Comparison: Compared to similar compounds, 5-Cyclopropoxy-4-isopropoxypyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity. For example, the presence of both cyclopropoxy and isopropoxy groups can influence the compound’s solubility, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C11H16N2O4S |
|---|---|
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
5-cyclopropyloxy-4-propan-2-yloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-11-9(17-8-3-4-8)5-13-6-10(11)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
Clé InChI |
CVHUTSJIIBMHFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


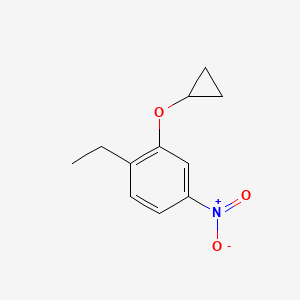
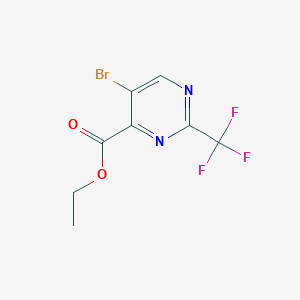
![7-Chloro-9-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14844007.png)

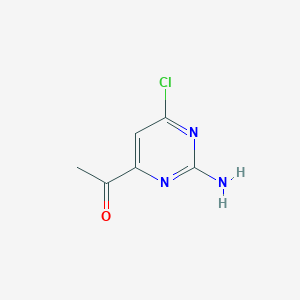
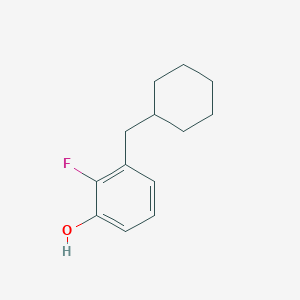

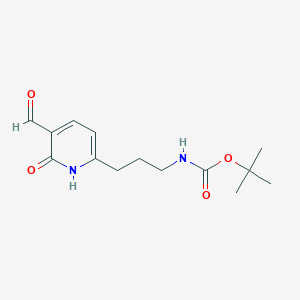

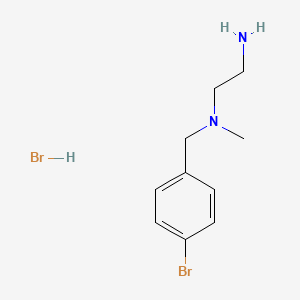
![1-[6-(Chloromethyl)-4-fluoropyridin-2-YL]ethanone](/img/structure/B14844048.png)

